molecular formula C22H26N2O4 B11032458 ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate

ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate

Cat. No.: B11032458
M. Wt: 382.5 g/mol
InChI Key: XCZJKISRPCEEPP-UHFFFAOYSA-N
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Description

Ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include aldehydes, amines, and carboxylic acids, often under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols .

Scientific Research Applications

Ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate include other quinoline derivatives and piperidine esters. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 1-[(11,11-dimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-28-21(27)14-7-6-10-23(12-14)13-15-11-22(2,3)24-18-16(15)8-5-9-17(18)19(25)20(24)26/h5,8-9,11,14H,4,6-7,10,12-13H2,1-3H3

InChI Key

XCZJKISRPCEEPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(N3C4=C2C=CC=C4C(=O)C3=O)(C)C

Origin of Product

United States

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